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Compound of Interest

Compound Name: 5-nitroso-1H-imidazole

Cat. No.: B15421489 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 5-nitroso-1H-imidazole and its parent

compound, imidazole. The introduction of a nitroso functional group to the imidazole ring is

expected to significantly alter its physicochemical properties and biological activity, a topic of

considerable interest in medicinal chemistry and drug discovery.

Physicochemical Properties
The introduction of the electron-withdrawing nitroso group at the C5 position of the imidazole

ring is anticipated to influence its electronic distribution, acidity, and basicity compared to the

parent imidazole. While experimental data for 5-nitroso-1H-imidazole is limited, we can infer

some changes based on fundamental chemical principles.
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Property Imidazole
5-Nitroso-1H-
imidazole

Reference

Molecular Formula C₃H₄N₂ C₃H₃N₃O [1]

Molecular Weight 68.08 g/mol 97.08 g/mol [1][2]

IUPAC Name 1H-imidazole
5-nitroso-1H-

imidazole
[1][2]

pKa (of the conjugate

acid)
~7.0

Expected to be lower

than imidazole

Acidity (NH proton) pKa ~14.5
Expected to be more

acidic than imidazole

LogP -0.08 -0.2 (Computed) [3]

Appearance Colorless solid No data available [1]

Note: The pKa values for 5-nitroso-1H-imidazole are expected to be lower than imidazole due

to the electron-withdrawing nature of the nitroso group, which would decrease the basicity of

the ring nitrogens and increase the acidity of the N-H proton.

Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of these compounds. While detailed

experimental spectra for 5-nitroso-1H-imidazole are not readily available in the public domain,

we can predict the key differences compared to imidazole.

Infrared (IR) Spectroscopy
The IR spectrum of imidazole is well-characterized. The introduction of a nitroso group in 5-
nitroso-1H-imidazole would introduce a characteristic N=O stretching vibration.
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Compound Key IR Absorptions (cm⁻¹) Reference

Imidazole

Broad N-H stretch (~3150-

2500), C=C and C=N

stretching (~1670-1450)

[1]

5-Nitroso-1H-imidazole

Expected N=O stretch (~1500-

1600), in addition to imidazole

ring vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton and carbon NMR spectra of imidazole are simple due to its symmetry. The

substitution with a nitroso group would break this symmetry and shift the resonances of the ring

protons and carbons. The electron-withdrawing effect of the nitroso group would likely cause a

downfield shift of the adjacent proton and carbon signals.

Biological Activity
Imidazole and its derivatives are known to exhibit a wide range of biological activities, including

anticancer and antimicrobial effects.[4][5][6] The biological profile of 5-nitroso-1H-imidazole is

not well-documented in publicly available literature, but the presence of the nitroso group, a

known pharmacophore and also a potential structural alert for toxicity, suggests that its

biological activity could be significant and would warrant careful investigation.

Many imidazole-containing compounds exert their anticancer effects by targeting various

biological pathways, including kinase signaling and microtubule dynamics.[5][6]

Experimental Protocols
Synthesis of 5-Nitroso-1H-imidazole
A general method for the synthesis of N-nitroso compounds involves the direct nitrosation of a

secondary amine. For 1-nitroso-1H-imidazole, this would involve the reaction of imidazole with

a nitrosating agent. A plausible laboratory-scale synthesis is outlined below.

Reaction:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=C288324&Mask=80
https://pmc.ncbi.nlm.nih.gov/articles/PMC6084102/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8307698/
https://www.mdpi.com/1420-3049/30/10/2245
https://www.benchchem.com/product/b15421489?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8307698/
https://www.mdpi.com/1420-3049/30/10/2245
https://www.benchchem.com/product/b15421489?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15421489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Imidazole is reacted with a source of nitrous acid, typically generated in situ from sodium nitrite

and a strong acid.

Reagents:

Imidazole

Sodium nitrite (NaNO₂)

Hydrochloric acid (HCl)

Distilled water

Dichloromethane (or other suitable organic solvent)

Anhydrous magnesium sulfate

Procedure:

Dissolve imidazole in a suitable solvent, such as water or a mixture of water and a miscible

organic solvent.

Cool the solution in an ice bath to 0-5 °C.

Slowly add a pre-cooled aqueous solution of sodium nitrite to the imidazole solution with

constant stirring.

Acidify the reaction mixture by the dropwise addition of concentrated hydrochloric acid,

maintaining the temperature below 5 °C. The formation of nitrous acid in situ will then react

with the imidazole.

Continue stirring the reaction mixture at low temperature for a specified period.

After the reaction is complete, neutralize the mixture carefully with a suitable base (e.g.,

sodium bicarbonate solution).

Extract the product into an organic solvent like dichloromethane.
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Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate

under reduced pressure to obtain the crude product.

Purify the crude 5-nitroso-1H-imidazole by a suitable method, such as column

chromatography or recrystallization.

Note: N-nitroso compounds can be unstable and potentially mutagenic. All synthetic

procedures should be carried out in a well-ventilated fume hood with appropriate personal

protective equipment. A report on the attempted synthesis of a related compound, 2-methyl-5-

nitro-1-nitroso-1H-imidazole, indicated that it may not be readily formed under standard

nitrosation conditions, suggesting potential instability.[7]

In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic

effects of potential anticancer drugs.

Materials:

Human cancer cell line (e.g., MCF-7, HeLa)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Phosphate-buffered saline (PBS)

Test compounds (imidazole and 5-nitroso-1H-imidazole) dissolved in a suitable solvent

(e.g., DMSO)

MTT solution (5 mg/mL in PBS)

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

96-well microtiter plates

Multichannel pipette

Microplate reader
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Procedure:

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per

well and incubate for 24 hours to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture

medium. Remove the old medium from the wells and add 100 µL of the medium containing

the test compounds at various concentrations. Include a vehicle control (medium with the

same concentration of DMSO used to dissolve the compounds) and a blank (medium only).

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5%

CO₂.

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for

another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

Solubilization: Add 100 µL of the solubilization buffer to each well to dissolve the formazan

crystals.

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm

using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration of the test

compounds relative to the vehicle control. Plot the percentage of viability against the

compound concentration and determine the IC₅₀ value (the concentration of the compound

that inhibits 50% of cell growth).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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